Kapakahine F

Description

Contextualization within Marine Natural Products Chemistry

The marine environment is a rich and largely untapped reservoir of novel bioactive compounds. nih.gov Organisms such as sponges, in their competitive and demanding habitats, produce a diverse array of secondary metabolites, many of which exhibit potent biological activities. nih.gov Among these are the kapakahines, a family of cyclic peptides isolated from the marine sponge Cribrochalina olemda (also reported as Carteriospongia sp.). acs.orgmdpi.comfigshare.com The study of marine natural products like Kapakahine F is crucial for discovering new chemical scaffolds with potential applications in medicine and biomedical research. nih.gov The unique chemical structures found in marine organisms are often a result of evolutionary pressures that are distinct from those in terrestrial environments, leading to the production of potent and selective molecules. nih.gov

Classification and Structural Archetype of the Kapakahine Family of Cyclic Peptides

The kapakahine family consists of several related cyclic peptides, designated as Kapakahines A through G. mdpi.comemerging-researchers.org These compounds are classified as cyclic peptides, but they possess a highly unusual structural feature that sets them apart. Instead of a typical amide bond linking two tryptophan residues, the kapakahine macrocycle is closed by a carbon-nitrogen bond between the indole (B1671886) nitrogen of one tryptophan and the β-carbon of a second tryptophan residue. figshare.com This unique linkage creates a complex, heptacyclic ring system that includes a twisted 16-membered macrocycle and a strained α-carboline core. acs.orgresearchgate.net

This compound is structurally related to other members of the family, such as Kapakahine B, differing in the absence of a single phenylalanine residue. acs.org This seemingly small structural difference has a significant impact on its biological activity. acs.org The complex architecture of the kapakahines, with their multiple fused rings and stereocenters, has made them attractive targets for total synthesis, a challenging endeavor that has been successfully accomplished for several members, including this compound. acs.orgnih.govthieme-connect.com

Table 1: The Kapakahine Family of Compounds

| Compound Name | Source Organism | Key Structural Features |

|---|---|---|

| Kapakahine A | Cribrochalina olemda | Octapeptide with a unique N-C linkage between two tryptophan residues. nih.govfigshare.com |

| Kapakahine B | Cribrochalina olemda | Hexapeptide with a unique N-C linkage between two tryptophan residues. nih.govacs.org |

| Kapakahine C | Cribrochalina olemda | Octapeptide with a unique N-C linkage between two tryptophan residues. nih.gov |

| Kapakahine D | Cribrochalina olemda | Octapeptide with a unique N-C linkage between two tryptophan residues. nih.gov |

| Kapakahine E | Cribrochalina olemda | Exhibits cytotoxicity against murine leukemia P388 cells. nih.govthieme-connect.com |

| This compound | Cribrochalina olemda | Structurally similar to Kapakahine B but lacks a phenylalanine residue. acs.org |

| Kapakahine G | Carteriospongia sp. | Characterized by a complex molecular architecture of fused rings. mdpi.com |

Significance of this compound as a Research Subject

The significance of this compound as a research subject stems from several factors. Initially, its isolation in very limited quantities from its natural source (0.8 mg from 4.0 kg of sponge material) necessitated the development of efficient total synthesis methods to enable further biological investigation. acs.org The successful gram-scale synthesis of this compound has been a notable achievement in organic chemistry, providing sufficient material for more extensive studies. acs.orgnih.gov

While some members of the kapakahine family, like Kapakahine A and B, have shown moderate cytotoxicity against cancer cell lines, this compound was initially reported to be inactive or weakly cytotoxic. nih.govacs.orgnih.gov However, more recent research has revealed a selective antimalarial effect of this compound against the Dd2 clone of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. bioone.orgnih.gov This finding highlights the potential of this compound as a lead compound for the development of new antimalarial agents, particularly in the face of growing drug resistance. bioone.orgnih.gov

Furthermore, this compound has been utilized in chemical biology studies. For instance, it has been used to create fluorescently labeled probes to investigate the subcellular localization and mode of action of the kapakahine family of compounds. nih.gov Computational studies using Conceptual Density Functional Theory (CDFT) have also been employed to analyze the electronic structure, reactivity, and pharmacokinetic properties of this compound and its congeners, providing theoretical insights that can guide future drug design and optimization efforts. mdpi.com

Table 2: Investigated Biological Activities of this compound

| Activity | Target | Result | Reference |

|---|---|---|---|

| Cytotoxicity | P388 murine leukemia cells | Weak cytotoxicity at 5.0 µg/mL | nih.govnih.gov |

| Antimalarial | Plasmodium falciparum Dd2 clone | Selective inhibitory effect | bioone.orgnih.gov |

| Antimalarial | Plasmodium falciparum 3D7 clone | Weaker effect compared to Dd2 clone | bioone.org |

| Cytotoxicity | NCI 60-cell line | Not significant | nih.gov |

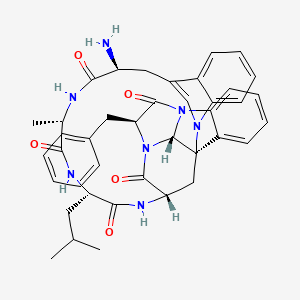

Structure

2D Structure

Properties

Molecular Formula |

C40H43N7O5 |

|---|---|

Molecular Weight |

701.8 g/mol |

IUPAC Name |

(1R,11S,14S,17S,20S,23S,33R)-11-amino-23-benzyl-14-methyl-17-(2-methylpropyl)-2,13,16,19,22,25-hexazaheptacyclo[18.11.1.11,22.12,9.03,8.026,31.025,33]tetratriaconta-3,5,7,9(34),26,28,30-heptaene-12,15,18,21,24-pentone |

InChI |

InChI=1S/C40H43N7O5/c1-22(2)17-29-36(50)44-30-20-40(45-21-25(26-13-7-9-15-31(26)45)19-28(41)35(49)42-23(3)34(48)43-29)27-14-8-10-16-32(27)46-38(52)33(47(37(30)51)39(40)46)18-24-11-5-4-6-12-24/h4-16,21-23,28-30,33,39H,17-20,41H2,1-3H3,(H,42,49)(H,43,48)(H,44,50)/t23-,28-,29-,30-,33-,39-,40+/m0/s1 |

InChI Key |

MJFWLUMLNFMQEH-NUESSVPSSA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2C[C@@]3([C@@H]4N(C2=O)[C@H](C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(C[C@@H](C(=O)N1)N)C8=CC=CC=C87)CC(C)C |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CC3(C4N(C2=O)C(C(=O)N4C5=CC=CC=C53)CC6=CC=CC=C6)N7C=C(CC(C(=O)N1)N)C8=CC=CC=C87)CC(C)C |

Synonyms |

kapakahine F |

Origin of Product |

United States |

Isolation Methodologies and Structural Elucidation Studies

The journey to understanding Kapakahine F begins with its extraction from its natural source, a process fraught with challenges, primarily due to the minute quantities available.

Strategic Approaches to Compound Isolation from Biological Sources

The isolation of this compound from the marine sponge Cribrochalina olemda is a testament to the power of modern chromatographic techniques. Researchers have successfully obtained this complex peptide, albeit in very small amounts. For instance, from a substantial 840 grams of sponge material, only 0.3 milligrams of Kapakahine B, a closely related compound, were isolated, and a mere 0.8 milligrams of this compound were extracted from a massive 4.0 kilograms of the sponge. acs.org This scarcity underscores the need for highly efficient and sensitive isolation methods. The process typically involves reversed-phase high-performance liquid chromatography (HPLC) to separate the compound from a complex mixture of other natural products. acs.orgmdpi.com

| Biological Source | Amount of Source Material | Yield of this compound |

| Cribrochalina olemda | 4.0 kg | 0.8 mg |

Advanced Spectroscopic Techniques for Structural Determination

Once isolated, the daunting task of determining the structure of this compound commences. Due to the limited sample size, advanced spectroscopic techniques are indispensable. While a complete set of 13C NMR data for the natural product was not initially reported, the structural proof was significantly aided by high-resolution mass spectrometry (HRMS) and detailed 1H NMR analysis. acs.orgfigshare.com The molecular formula of this compound has been established as C40H41N7O7.

| Spectroscopic Technique | Application in this compound Analysis |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the elemental composition and molecular weight. |

| 1H Nuclear Magnetic Resonance (NMR) | Provided crucial information about the proton environment within the molecule, aiding in the elucidation of its connectivity. |

| 13C Nuclear Magnetic Resonance (NMR) | While not available for the natural product initially, it was later obtained for the synthetic version, confirming the carbon framework. acs.orgrsc.org |

Methodological Challenges in Structural Assignment of Limited Sample Quantities

The minuscule amounts of this compound isolated from its natural source posed significant hurdles for its structural elucidation. acs.org The lack of sufficient material for extensive 2D NMR studies and the absence of 13C NMR data for the natural isolate made the initial structural assignment a complex puzzle. acs.org Furthermore, inconsistencies were observed in the reported 1H NMR spectra, which were attributed to the presence of an unknown salt form of the compound. acs.org These challenges highlighted the critical need for a total synthesis to definitively confirm the proposed structure.

Confirmation of Relative and Absolute Stereochemistry through Synthetic Correlation

To overcome the limitations imposed by the scarce natural supply and to unequivocally establish the structure of this compound, a total synthesis was undertaken. The successful synthesis of this compound provided a sufficient quantity of the material for comprehensive spectroscopic analysis, including the acquisition of the previously missing 13C NMR data. acs.orgcapes.gov.br A key strategy in confirming the structure was the conversion of the synthetic this compound into Kapakahine B, a more extensively characterized member of the family. acs.org The synthetic and natural samples of this compound were found to be identical through HPLC co-injection, providing definitive proof of its structure. acs.org The stereochemistry was further confirmed by comparing the specific rotation of the synthetic product with that of the natural compound. rsc.org This synthetic correlation was instrumental in solidifying the relative and absolute stereochemistry of this intricate molecule. capes.gov.brthieme-connect.comorganic-chemistry.org

Synthetic Chemistry of Kapakahine F: Strategies, Methodologies, and Innovations

Retrosynthetic Analyses and Design Principles for Kapakahine F

The synthesis of a molecule as complex as this compound necessitates a carefully considered retrosynthetic strategy. A primary challenge is the construction of the strained α-carboline ring system and the stereocontrolled formation of the key quaternary carbon center. nih.govnih.gov

One prominent retrosynthetic approach, employed by the Baran group, began by simplifying the target molecule. nih.gov The initial disconnection involved removing the alanine-leucine dipeptide and simplifying the N-linked tryptophan to o-iodoaniline. This led to key building blocks: a tripeptide alkyne and an indole-aniline oxidative coupling product. nih.gov A crucial design principle in this strategy was the circumvention of the direct and challenging formation of the α-carboline ring. nih.gov Initial attempts at a direct synthesis of the α-carboline led to an undesired C2-coupled aniline (B41778) isomer. nih.gov This prompted a radical redesign, envisioning a late-stage architectural shift from a more readily accessible pyrroloindoline system to the desired α-carboline. nih.gov

Another strategy, developed by the Rainier group, also centered on a late-stage construction of the α-carboline. thieme-connect.comthieme-connect.com Their retrosynthetic analysis envisioned an early-stage isomerization from a precursor tryptophan C3–N1′ heterodimer. thieme-connect.com This dimer was to be formed from a bromopyrroloindoline and a tryptophan derivative, providing a versatile intermediate for accessing various kapakahine family members. thieme-connect.comacs.orgfigshare.com

A key design principle across these syntheses is the strategic delay of complex ring formations and the use of innovative bond-forming reactions to overcome inherent reactivity challenges. The concept of a dynamic equilibration of late-stage intermediates to favor the desired cyclization pathway was a particularly innovative design element. nih.govresearchgate.netorganic-chemistry.org

Total Synthesis Approaches

The total synthesis of this compound has been achieved through multiple innovative routes, highlighting different strategies for assembling its complex core.

Enantiospecific Synthetic Pathways

The enantiospecific total synthesis of this compound, as accomplished by Baran and his team, stands as a landmark achievement. acs.orgnih.gov Their approach commenced with readily available, naturally occurring amino acids, ensuring the stereochemical integrity of the final product. acs.org A key feature of this pathway was the development of two powerfully simplifying transformations. The first was an oxidative N-C bond-forming reaction that established the critical quaternary center with complete stereocontrol. nih.gov The second was a unique strategy for constructing the twisted macrocycle, which relied on the dynamic equilibration of complex late-stage intermediates. nih.gov This enantiospecific route allowed for the synthesis of this compound in a concise 12-step sequence. organic-chemistry.org

The Rainier group also reported an enantiospecific total synthesis of this compound. thieme-connect.comacs.org Their pathway utilized a bromopyrroloindoline heterodimerization reaction as a key step. thieme-connect.comacs.org This was followed by a strategic rearrangement of the resulting indoline (B122111) to an α-carboline and a Negishi coupling reaction to complete the synthesis. thieme-connect.comacs.org

Gram-Scale Production Methodologies and Scalability Considerations

A significant aspect of the synthetic efforts toward this compound has been the focus on scalability. The ability to produce gram-scale quantities of this complex natural product is crucial for further biological evaluation and the development of more potent analogs. acs.orgresearchgate.net

The scalability of these synthetic routes demonstrates a shift towards practical and efficient production of complex natural products, moving beyond the mere demonstration of a synthetic route to enabling broader scientific investigation. ohira-sum.com

Advanced Synthetic Transformations and Reaction Mechanisms

The successful synthesis of this compound has been underpinned by the development and application of advanced synthetic transformations.

A cornerstone of the Baran synthesis was the development of a direct, oxidative indole-aniline coupling reaction. nih.govorganic-chemistry.org This reaction forges the key N1-C3 bond between the indole (B1671886) and aniline moieties, creating the hindered quaternary stereocenter with high diastereoselectivity. nih.govresearchgate.net The reaction is typically mediated by an oxidant like N-iodosuccinimide (NIS). nih.govthieme-connect.com Mechanistic studies suggest that the reaction proceeds via the electrophilic attack of an activated aniline species on the C3 position of the indole. nih.govacs.org The scope of this reaction is broad, tolerating various substituents on both the tryptamine (B22526) and aniline components. nih.gov

| Reaction | Key Reagents | Significance | Reference(s) |

| Indole-Aniline Coupling | o-iodoaniline, N-iodosuccinimide (NIS) | Forms the key C3-N1' quaternary center with high stereocontrol. | nih.govthieme-connect.comresearchgate.net |

The formation of the strained α-carboline ring system present in this compound proved to be a significant hurdle. nih.govfrontiersin.org Direct synthesis was found to be unfeasible, leading to the development of indirect methods. nih.gov The Rainier group's synthesis features a key rearrangement of a pyrroloindoline dimer into the α-carboline core. thieme-connect.com This transformation is a critical step that enables the construction of the complex heterocyclic system. acs.orgfigshare.comresearchgate.net

The Baran group also employed a novel strategy involving an architectural shift from a pyrroloindoline to an α-carboline ring system at a late stage. nih.gov They ingeniously leveraged an equilibrium between the less stable, but faster-reacting, α-carboline intermediate and the more stable pyrroloindoline. organic-chemistry.org This dynamic equilibrium, governed by the Curtin-Hammett principle, ultimately funnels the reaction towards the desired macrocyclic product. thieme-connect.comorganic-chemistry.org The primary amine in the α-carboline form reacts much faster in the subsequent acylation step than the secondary amine of the pyrroloindoline, pulling the equilibrium towards the formation of the desired product. organic-chemistry.org

| Transformation | Key Feature | Significance | Reference(s) |

| Indoline to α-Carboline Rearrangement | Rearrangement of a pyrroloindoline dimer. | Enables construction of the strained α-carboline core. | thieme-connect.comacs.orgresearchgate.net |

| Dynamic Architectural Shift | Equilibrium between pyrroloindoline and α-carboline intermediates. | Overcomes the difficulty of direct α-carboline synthesis. | nih.govthieme-connect.comorganic-chemistry.org |

Macrocyclization Strategies for Twisted Ring Systems

The synthesis of this compound presents a significant challenge due to its heptacyclic ring system, which includes a sterically congested and twisted 16-membered macrocycle. acs.org The construction of this feature has necessitated innovative macrocyclization strategies. A key approach involves leveraging a dynamic equilibrium of complex late-stage intermediates to favor the formation of the desired twisted macrocycle. nih.gov This strategy was successfully employed in the gram-scale total syntheses of Kapakahine B and F. nih.gov

In the synthesis developed by the Baran group, the macrocyclization was achieved via a macrolactamization reaction. thieme-connect.comorganic-chemistry.org A crucial observation was the difference in reactivity between a primary amine and a secondary amide within the precursor molecule. organic-chemistry.org Although the desired 6,5,6-tricyclic system is the less thermodynamically stable conformer, the free primary amine in its precursor reacts much faster in the cyclization step than the alternative secondary amide. organic-chemistry.org This kinetic preference effectively pulls the equilibrium towards the formation of the desired twisted macrocycle, resulting in an impressive 70% yield for this key transformation using standard peptide coupling reagents like 1-Hydroxy-7-Azabenzotriazole (HOAt). organic-chemistry.org This method highlights how exploiting kinetic factors and conformational dynamics can overcome the challenge of forming strained, twisted ring systems. acs.orgnih.gov Lactamization reactions are a common and effective process for creating the macrocyclic structures found in natural products like the kapakahines. researchgate.net

The Rainier group also approached the synthesis of this compound, envisioning an early-stage isomerization from a precursor tryptophan C3–N1′ heterodimer to form the α-carboline ring system. thieme-connect.com Their strategy for macrocyclization involved the coupling of the dimeric tryptophan core with the L-Ala-L-Leu-OBn dipeptide, followed by hydrogenolysis of protecting groups and subsequent cyclization to form the macrocycle before final deprotection to yield this compound. acs.org

Table 1: Key Macrocyclization Reaction in this compound Synthesis (Baran approach)

| Precursor | Key Transformation | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Linear tripeptide alkyne intermediate | Macrolactamization | EDC, HOAt, CH2Cl2–DMF | Twisted 16-membered macrocycle | 70% | thieme-connect.comorganic-chemistry.org |

Oxidative N-C Bond-Forming Reactions

A cornerstone of modern this compound synthesis is the development of a powerful oxidative N-C bond-forming reaction. This transformation is critical for constructing the signature N1-C3 linkage between the two tryptophan subunits and stereoselectively setting the hindered quaternary carbon center. nih.govnih.gov The Baran group pioneered a direct indole-aniline coupling method that enables the synthesis of this compound on a gram scale. nih.gov

The reaction typically involves the coupling of a tryptamine derivative with an aniline, such as o-iodoaniline, using an oxidizing agent like N-iodosuccinimide (NIS). nih.govscispace.com This process is highly chemo-, regio-, and diastereoselective. nih.gov Mechanistic studies suggest the reaction does not proceed via nucleophilic displacement of a halide but rather through a more complex pathway involving an electrophilic phenylnitrenium ion. nih.gov Evidence indicates that the reaction likely starts with the oxidation of the aniline component, which then acts as an electrophile, attacking the C3 position of the indole ring of the tryptamine. nih.govnih.gov This is supported by the observation that electron-deficient anilines are excellent substrates for the coupling, which is consistent with the formation of an electrophilic intermediate. nih.gov

This direct oxidative coupling strategy represents a significant innovation, simplifying the assembly of the complex core of the kapakahine family. nih.govnih.gov For instance, in one synthetic route, 7-bromotryptamine methyl carbamate (B1207046) was coupled with o-iodoaniline using NIS and triethylamine (B128534) to produce the key adduct in 61–67% yield, which then served as a precursor for the rest of the molecule. nih.gov

Table 2: Representative Oxidative N-C Coupling Reaction

| Reactant 1 | Reactant 2 | Reagents | Solvent | Key Bond Formed | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-bromotryptamine methyl carbamate | o-Iodoaniline | NIS, Et3N | MeCN | Indole N1-C3' | 61-67% | nih.gov |

| Tryptamine derivative | o-Iodoaniline | NIS | - | Indole N1-C3' | 63% | nih.gov |

Application of Organometallic Coupling Reactions (e.g., Negishi Coupling)

Organometallic coupling reactions, particularly the Negishi cross-coupling, have proven to be a vital tool in the synthesis of this compound and its analogues. rsc.orgresearchgate.net This powerful C-C bond-forming reaction is typically catalyzed by palladium or nickel and involves the coupling of an organozinc reagent with an organic halide or triflate. researchgate.net

In the total synthesis of Kapakahine E and F reported by the Rainier group, a key Negishi coupling was employed to construct the dimeric tryptophan core of the molecule. acs.orgnih.gov Specifically, a 3-iodoindole derivative was coupled with a functionalized alkylzinc reagent derived from a protected amino acid. acs.orgnih.gov This reaction successfully formed the crucial carbon-carbon bond to give the desired tryptophan heterodimer in a 74% yield. acs.orgnih.gov This step was instrumental, as the resulting product served as a common intermediate for the synthesis of both Kapakahine E and F. rsc.orgresearchgate.net The use of amino acid-derived alkylzinc reagents is a concise and effective strategy for accessing biologically active molecules. nih.gov The stability and reactivity of these organozinc compounds are important factors, and they are often prepared from the corresponding alkyl bromide using zinc dust. nih.govacs.org

The successful application of the Negishi coupling underscores the importance of organometallic chemistry in assembling complex natural product frameworks that would be difficult to construct using classical methods. researchgate.netacs.org

Table 3: Negishi Coupling in this compound Synthesis (Rainier approach)

| Organohalide | Organozinc Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| Iodoindole derivative (17) | Alkylzinc derivative of alanine (B10760859) (18) | Pd(0) catalyst | Dimeric tryptophan core (19) | 74% | acs.orgnih.gov |

Biosynthetic Hypothesis and Mechanistic Considerations

Proposed Biogenetic Origins of Nitrogen-Linked Tryptophan Dimers

The biosynthesis of the unique N1-C3 linkage in dimeric tryptamine alkaloids like the kapakahines is not well understood, unlike the radical dimerization processes presumed for carbon-linked indole dimers. nih.govbaranlab.org Several biosynthetic pathways have been proposed for how nature might construct this unusual connectivity. nih.gov

One straightforward hypothesis is a radical- or cationic-based oxidative dimerization that directly forms the N1-C3 bond between two tryptophan units. nih.govbaranlab.org An alternative pathway involves a Current time information in Chatham County, US.researchgate.net sigmatropic rearrangement . This scenario would first require an intermolecular oxidative dimerization to form an N1-C2 linked dimer, which is not a known natural product. This N1-C2 dimer could then rearrange to the observed N1-C3 linkage, a process analogous to the speculated biosynthesis of chartelline alkaloids. baranlab.org

A third possibility involves the direct nucleophilic displacement of a halide by an indole nitrogen. nih.gov While this type of reaction has been demonstrated synthetically, it requires harsh conditions (strong base) and yields the opposite diastereomer to that found in the natural kapakahines. nih.gov A final proposed route is the "Somei hypothesis," which invokes the dimerization via N-hydroxyindoles with a subsequent loss of water to form the N-C bond. nih.gov However, this method has not been shown to form the required quaternary center in significant amounts. nih.gov

Mechanistic Studies on Putative Biosynthetic Pathways

To investigate the feasibility of these biosynthetic hypotheses, mechanistic studies have been undertaken. nih.gov Efforts to replicate a purely biogenetic strategy, such as the direct oxidative dimerization using a cobalt(II) salen precatalyst, proved challenging and not synthetically useful in terms of yield. nih.gov

Studies into the nucleophilic displacement pathway showed that harsh conditions (e.g., K₃PO₄ in DMSO at 100 °C) were required to achieve the coupling of a 3-halopyrroloindoline with an aniline nucleophile, and even then, the yield was very low (12%). nih.gov This suggests that a simple nucleophilic displacement is unlikely to be the operative biosynthetic mechanism. nih.gov

Further experiments explored the reactivity of proposed intermediates. For example, reacting a chloroindolenine intermediate with aniline afforded a coupled product, but the reaction failed with o- or p-iodoaniline. nih.gov These findings, combined with the success of the synthetic oxidative indole-aniline coupling (discussed in section 3.2.3.4), provide circumstantial evidence that the biosynthetic pathway might proceed via an electrophilic species generated from one of the tryptophan units, rather than a simple nucleophilic attack by the indole nitrogen. nih.gov The synthetic successes point towards a plausible, albeit non-enzymatically demonstrated, pathway involving the activation of one tryptophan unit to become an electrophile that is then attacked by the indole nitrogen of a second tryptophan unit. nih.govnih.gov

Biological Activity Research: Mechanistic and Cellular Insights

Evaluation of Cellular Effects in Research Models

Kapakahine F, a cyclic peptide originally isolated from the marine sponge Cribrochalina olemda, has been evaluated for its cytotoxic effects against various cell lines. acs.org Early studies reported its activity against murine leukemia cells (P388), demonstrating a moderate level of cytotoxicity. bioone.orgacs.org Specifically, this compound exhibited a half-maximal inhibitory concentration (IC₅₀) of 7.1 µM against this cell line. bioone.org

However, in a broader panel of human tumor cell lines, this compound was found to be largely inactive. acs.orgbaranlab.org Testing against multiple breast cancer cell lines (BT-549, DU4475, MDA-MB-468) showed IC₅₀ values greater than 50.0 µM or near that level, indicating a lack of significant cytotoxic potency in these models. baranlab.org This suggests a degree of selectivity in its cytotoxic profile, with more pronounced effects observed in the murine leukemia model compared to the human solid tumor cell lines tested.

Table 1: Cytotoxicity of this compound in Various Cell Lines

| Cell Line | Tissue Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| P388 | Murine Leukemia | 7.1 | bioone.org |

| BT-549 | Human Breast Carcinoma | >50.0 | baranlab.org |

| DU4475 | Human Breast Carcinoma | 49.0 | baranlab.org |

| MDA-MB-468 | Human Breast Carcinoma | >50.0 | baranlab.org |

The biological activity of this compound is often contextualized by comparing it to its structural analogues, such as Kapakahine A, B, and E. These comparisons reveal important structure-activity relationships. For instance, while Kapakahine B shows modest anti-leukemia activity (IC₅₀ of 5.4 µM against P388 cells), this compound, which lacks a phenylalanine residue present in Kapakahine B, is considered inactive in the same assay. acs.org This highlights the critical role of specific amino acid residues in conferring cytotoxicity.

Studies using fluorescently labeled probes have provided further insights into the differential cellular interactions of these peptides. researchgate.netnih.gov A fluorescently labeled version of Kapakahine A effectively stained P388 murine leukemia cells and HeLa human cervical cancer cells. nih.gov In contrast, cells treated with a similarly labeled this compound probe were only weakly stained, suggesting differences in cellular uptake, accumulation, or binding to intracellular components. nih.gov

Furthermore, research on Kapakahine E, another analogue, utilized a fluorescent probe to visualize its localization within the Golgi apparatus of cells. nih.govresearchgate.net However, similar co-localization was not observed for the Kapakahine A probe, indicating that even closely related analogues may not share the same intracellular target or mechanism of action. nih.gov The limited staining by the this compound probe suggests its cellular interaction profile is distinct from that of the more bioactive analogues like Kapakahine A. nih.gov

Antimalarial Activity Investigations

This compound has been identified as a compound with notable antimalarial properties. bioone.org Research has demonstrated its ability to inhibit the growth of the malaria parasite, Plasmodium falciparum, in in vitro culture systems. bioone.org In these assays, which measure the proliferation of parasites within human red blood cells, this compound displayed inhibitory effects at micromolar concentrations. bioone.org The half-maximal inhibitory concentrations (IC₅₀) were determined through concentration-dependent growth inhibition studies where parasite cultures were incubated with the compound for 48 hours. bioone.org While its potency is less than that of the frontline drug Artemisinin, the activity is significant enough to be considered for further investigation as a potential antimalarial lead. bioone.org

Table 2: In Vitro Antimalarial Activity of this compound Against Plasmodium falciparum

| Parasite Strain | Strain Characteristics | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3D7 | Chloroquine-Sensitive | 10.0 | bioone.org |

| Dd2 | Chloroquine-Resistant | 4.9 | bioone.org |

A key finding in the investigation of this compound's antimalarial properties is its selective activity against different strains of P. falciparum. bioone.org Specifically, it demonstrates more potent inhibition against the chloroquine-resistant Dd2 clone compared to the chloroquine-sensitive 3D7 clone. bioone.org The IC₅₀ value for the Dd2 strain was approximately twofold lower than for the 3D7 strain (4.9 µM vs. 10.0 µM). bioone.org This selective inhibition of a drug-resistant strain is a valuable characteristic for a potential new antimalarial agent.

This strain-specific activity suggests that the mechanism of action for this compound likely differs from that of chloroquine. bioone.org The selectivity index, which compares the cytotoxic concentration against a mammalian cell line (e.g., P388) to the antiparasitic concentration (e.g., against Dd2), provides an indication of the compound's therapeutic window. While this compound shows cytotoxicity to murine leukemia cells at an IC₅₀ of 7.1 µM, its cytotoxic effects are considered small at the concentrations where it exhibits antimalarial activity, particularly against the Dd2 strain. bioone.org

Mechanistic Elucidation and Intracellular Target Identification

The precise molecular mechanism and intracellular target of this compound remain largely undisclosed. bioone.org However, research provides several clues. The observed selective activity against the chloroquine-resistant Dd2 strain of P. falciparum strongly suggests that its mode of action is distinct from that of chloroquine. bioone.org

In silico molecular docking studies have explored potential targets. warmadewa.ac.idwarmadewa.ac.id These computational analyses identified four active compounds from the Niphates olemda sponge, including this compound, that showed a better binding affinity for P. falciparum phosphoethanolamine methyltransferase (PfPMT) than artemisinin, suggesting PfPMT as a potential target. warmadewa.ac.idwarmadewa.ac.id However, these in silico findings require experimental validation.

Attempts to visualize the compound's location within cells using fluorescent probes have yielded limited direct information for this compound itself. nih.gov While a fluorescently labeled analogue, Kapakahine E, was found to localize in the Golgi apparatus, a similar probe for Kapakahine A did not, and the this compound probe showed only weak cellular staining. nih.govresearchgate.net This implies that the different kapakahine analogues may not all bind to the same target molecule, and the specific target for this compound's antimalarial action has not yet been visually confirmed. nih.gov The scant availability of the natural product has historically hindered a complete exploration of its bioactivity and mode of action. acs.orgacs.org

Methodologies for Identifying Protein and Organelle Targets

Elucidating the molecular targets of natural products like this compound is crucial to understanding their biological effects. Researchers employ various techniques to identify these targets.

Application of Chemical Probes (e.g., Fluorescently Labeled Probes, Affinity Beads)

A key strategy in target identification is the use of chemical probes. These are modified versions of the parent compound, such as this compound, that allow for visualization or isolation of their binding partners.

Fluorescently labeled probes are created by attaching a fluorescent dye to the kapakahine molecule. researchgate.netwaseda.jpnih.gov For instance, researchers have prepared fluorescently labeled versions of Kapakahine A and F to visualize their localization within cells. waseda.jpnih.govnih.gov In one study, a fluorescent dye with an N-hydroxysuccinimide (NHS) group was reacted with the free amino groups of Kapakahine A and F. waseda.jpnih.gov While the fluorescently labeled Kapakahine A (Kap A-5-FL) effectively stained P388 murine leukemia and HeLa human cervical cancer cells, the corresponding this compound probe (Kap F-5-FL) showed only weak staining. waseda.jpnih.govresearchgate.net

Affinity beads are another powerful tool. researchgate.net This method involves attaching the kapakahine molecule to a solid support, such as beads. When a cell lysate is passed over these beads, proteins that bind to the kapakahine will be captured. These bound proteins can then be identified using techniques like mass spectrometry. For example, a probe molecule based on Kapakahine A was designed with a linker containing an azide (B81097) group, which allows for coupling to affinity beads for pull-down experiments to identify target proteins. researchgate.netwaseda.jp

Biochemical Characterization of Compound-Target Interactions

Once potential protein targets are identified, the next step is to characterize the interaction between the compound and the target. This involves a variety of biochemical assays.

While specific biochemical characterization of this compound's direct targets is not extensively detailed in the provided information, the general approach for its analogue, Kapakahine A, gives insight into the methods used. After identifying potential mitochondrial inner membrane proteins (PHB1, PHB2, and ANT2) as interacting partners for Kapakahine A using affinity beads and mass spectrometry, further validation would typically involve techniques like Western blotting. researchgate.netwaseda.jpresearchgate.net Computational methods, such as reverse screening and molecular docking, can also be employed to predict and analyze the binding of a compound to a protein's three-dimensional structure. frontiersin.org

Subcellular Localization Studies

Understanding where a compound localizes within a cell provides critical clues about its potential targets and mechanism of action.

Advanced Imaging Techniques (e.g., Confocal Microscopy) for Intracellular Tracking

Confocal microscopy is a high-resolution imaging technique that allows for the three-dimensional reconstruction of a cell and the precise localization of fluorescent molecules within it. nih.govplos.org This technique has been instrumental in tracking the subcellular distribution of fluorescently labeled kapakahines. nih.govresearchgate.net For example, confocal microscopy images of HeLa cells treated with fluorescently labeled Kapakahine A revealed its localization within the cytoplasm. nih.govresearchgate.net The use of such advanced imaging allows researchers to observe the dynamic processes of compound uptake and distribution in living cells. researchgate.net

Differential Localization Profiles of Kapakahine Analogues

Interestingly, different kapakahine analogues exhibit distinct subcellular localization patterns, suggesting they may have different biological targets. researchgate.netresearchgate.net

As mentioned, fluorescently labeled Kapakahine A was found to localize in the cytoplasm of HeLa cells. nih.govresearchgate.net In contrast, a fluorescent probe of Kapakahine E was reported to localize in the Golgi apparatus. researchgate.netresearchgate.net The fluorescently labeled this compound stained cells only weakly, suggesting differences in uptake, retention, or target engagement compared to Kapakahine A. waseda.jpnih.govresearchgate.net This differential localization is significant as it implies that the specific structure of each kapakahine analogue dictates its intracellular destination and, consequently, its biological activity. researchgate.net

Investigations into Molecular Pathways and Cellular Processes (e.g., topoisomerase inhibition, microtubule disruption)

Preliminary research suggests that some kapakahines may exert their cytotoxic effects by interfering with fundamental cellular processes.

Some studies have pointed to topoisomerase inhibition and microtubule disruption as potential mechanisms of action for the kapakahine family. mdpi.com Topoisomerases are enzymes that are essential for managing the topology of DNA, and their inhibition can lead to DNA damage and cell death. nih.govphcogrev.commdpi.com Microtubules are key components of the cytoskeleton involved in cell division, and their disruption can arrest the cell cycle. nih.gov While these mechanisms have been proposed for the kapakahine class of compounds, further specific investigations are needed to definitively link this compound to these or other molecular pathways. mdpi.com

Structure Activity Relationship Sar Studies and Analogue Design

Systematic Modification Approaches for SAR Elucidation

The elucidation of structure-activity relationships (SAR) is fundamental to understanding how a molecule's structure dictates its biological function. For complex natural products like Kapakahine F, systematic modifications are key to mapping the pharmacophore and identifying regions crucial for bioactivity.

Initial insights into this compound's SAR come from comparative studies with its close analogues and through targeted functionalization. A primary site for modification is the free amino group of the D-tryptophan residue. Studies involving the attachment of fluorescent probes to this site have been instrumental. nih.gov For instance, the successful conjugation of an N-hydroxysuccinimide (NHS)-activated fluorescent dye to this compound demonstrates that this position is chemically accessible and can be modified without compromising the core structure. nih.gov The resulting fluorescently-labeled this compound serves as a chemical probe to investigate its cellular localization and mechanism of action, thereby providing functional data that is crucial for SAR analysis. nih.gov

Furthermore, the synthesis of various members of the kapakahine family, each with slight variations in their amino acid composition, represents a natural form of systematic modification. By comparing the biological activities of these closely related natural products, researchers can infer the importance of specific residues and functional groups. bioone.org

Comparative Analysis of this compound with Structurally Related Kapakahines (e.g., Kapakahine B)

A direct comparison between this compound and Kapakahine B reveals subtle yet significant structural differences that translate into distinct physicochemical and biological properties. Both are cyclic hexapeptides sharing the characteristic α-carboline core, but they differ in a single amino acid residue: this compound contains a D-tryptophan, whereas Kapakahine B incorporates an N-methyl-D-tryptophan (also known as D-abrine). thieme-connect.comnih.gov

This N-methylation in Kapakahine B has notable consequences. Computationally, this compound exhibits the lowest electronegativity value among the kapakahine family (A-G), while Kapakahine B has a higher value. mdpi.com This suggests differences in their electronic distribution and reactivity. In biological assays, these structural distinctions can lead to varied activities. For example, in antimalarial studies against Plasmodium falciparum, both Kapakahine B and F demonstrated selective activity against the chloroquine-resistant Dd2 clone over the 3D7 clone. bioone.org However, in cytotoxicity assays against P388 murine leukemia cells, this compound was found to have only weak activity, whereas other family members like Kapakahine A are more potent. nih.gov This highlights that even minor modifications, such as the methylation of a single nitrogen atom, can significantly impact biological outcomes.

| Feature | This compound | Kapakahine B | Reference |

|---|---|---|---|

| Key Amino Acid Difference | D-Tryptophan | N-Methyl-D-Tryptophan (D-Abrine) | thieme-connect.com, nih.gov |

| Electronegativity (χ, eV) | 3.587 (Minimum in family) | 3.689 | mdpi.com |

| Antimalarial Activity (vs. Dd2 clone) | Shows selective activity | Shows selective activity | bioone.org |

| Cytotoxicity (vs. P388 cells) | Weak | Moderate | bioone.org, nih.gov |

Rational Design Principles for Modulating Bioactivity

Rational design leverages structural and computational insights to guide the synthesis of new molecules with desired properties. rsc.orgntu.edu.sg For this compound, Conceptual Density Functional Theory (CDFT) provides a powerful framework for this purpose. mdpi.com By calculating electronic properties, researchers can predict reactive sites and design analogues with modulated bioactivity. mdpi.comresearchgate.net

Key principles for designing this compound analogues include:

Targeting Nucleophilic and Electrophilic Centers: Molecular Electrostatic Potential (MEP) maps of the kapakahine scaffold reveal prominent nucleophilic regions (electron-rich, colored red) localized on carbonyl oxygens and amide groups. mdpi.com These sites are prime candidates for interactions with electrophilic species or metal ions in biological targets. Conversely, electrophilic regions (electron-poor, colored blue) can be identified for targeted modifications to enhance interactions with nucleophilic residues in a binding pocket. mdpi.com

Modulating Chemical Hardness and Reactivity: CDFT descriptors like chemical hardness (η) and electrophilicity (ω) correlate with molecular stability and reactivity. mdpi.com Kapakahine C, for instance, has the highest chemical hardness, making it the most stable in the family. mdpi.com By designing analogues that alter these parameters—for example, by introducing electron-withdrawing or -donating groups—one can fine-tune the molecule's reactivity profile to either enhance potency or reduce off-target effects. This compound is classified as a strong nucleophile based on these calculations, a property that can be modulated in future designs. mdpi.com

These computational approaches allow for the in silico screening of virtual analogues, prioritizing the most promising candidates for synthesis and saving significant time and resources.

Synthetic Strategies for Generating Structural Analogues and Derivatives

The ability to generate structural analogues of this compound is underpinned by robust and flexible total synthesis strategies. The modular nature of these syntheses is critical, allowing for the incorporation of unnatural amino acids or modified building blocks. At least two distinct and powerful strategies have been developed.

The Baran Synthesis: This approach is noted for its efficiency and scalability. nih.govacs.org A key transformation is the direct oxidative coupling of an indole (B1671886) with an aniline (B41778) (specifically, o-iodoaniline) to construct the critical N1-C3 linkage of the dimeric tryptophan core. acs.orgnih.gov This is followed by a Larock indole formation to assemble the α-carboline system. organic-chemistry.orgub.edu A particularly innovative step is the final macrocyclization, which proceeds through a dynamic equilibration of late-stage intermediates to form the complex, twisted macrocycle in high yield. nih.govorganic-chemistry.org This strategy proved effective for the gram-scale synthesis of both Kapakahine B and F. nih.gov

The Rainier Synthesis: This strategy provides an alternative route to the kapakahine core. acs.org It utilizes a unique heterodimerization reaction between a bromopyrroloindoline and an indole nucleophile. thieme-connect.com The synthesis also features an indoline (B122111) to α-carboline rearrangement and employs a Negishi cross-coupling reaction to form a key C-C bond, showcasing the power of transition metal catalysis in assembling complex fragments. acs.orgrsc.org

Both strategies rely on modern peptide coupling techniques, including the use of solid-phase peptide synthesis (SPPS), which facilitates the rapid assembly of the peptide backbone and allows for straightforward substitution of amino acid components to generate a library of derivatives. thieme-connect.com

| Synthetic Strategy | Key Reactions | Advantages | Reference |

|---|---|---|---|

| Baran Synthesis | Direct Indole-Aniline Oxidative Coupling; Larock Indole Formation; Dynamic Macrocyclization | Scalable, enantiospecific, highly convergent | nih.gov, organic-chemistry.org, acs.org |

| Rainier Synthesis | Bromopyrroloindoline Heterodimerization; Negishi Cross-Coupling; Indoline-to-α-Carboline Rearrangement | Novel approach to core construction, utilizes transition metal catalysis | thieme-connect.com, rsc.org, acs.org |

Scaffold Modification and Functionalization for Enhanced Research Utility

Modifying the this compound scaffold with functional groups is a powerful strategy to enhance its utility as a tool for chemical biology. mdpi.com Such modifications can transform the natural product from a mere bioactive compound into a sophisticated probe for studying complex biological systems. frontiersin.orgdiva-portal.orgrsc.org

The most prominent example of this is the development of fluorescently labeled this compound. By conjugating a fluorescent dye to the free amino group of the D-tryptophan residue, researchers have created "Kap F-FL," a molecular probe designed to visualize the compound's subcellular localization. nih.gov While the fluorescent analogue of Kapakahine A effectively stained cells, the this compound probe showed only weak staining, a finding that itself provides valuable SAR data about cellular uptake or retention. nih.govresearchgate.net

This approach offers a blueprint for other functionalizations. For example, the same accessible amino group could be used to attach:

Affinity Tags: Biotin (B1667282) or other tags could be conjugated to facilitate pull-down experiments to identify the cellular binding partners and protein targets of this compound.

Photo-crosslinkers: Attaching a photoreactive group would allow for the covalent trapping of this compound with its biological target upon UV irradiation, enabling more robust target identification.

Click Chemistry Handles: Introducing an azide (B81097) or alkyne group would enable facile and bio-orthogonal ligation to a wide variety of other probes or molecules using click chemistry.

These modifications extend the utility of the this compound scaffold far beyond its intrinsic bioactivity, turning it into a versatile platform for dissecting biological pathways.

Computational and Theoretical Investigations

Quantum Chemical Approaches: Conceptual Density Functional Theory (CDFT) Applications

Conceptual Density Functional Theory (CDFT) serves as a vital framework for analyzing the electronic structure and reactivity of complex molecules like Kapakahine F. mdpi.compku.edu.cn By employing CDFT-based Computational Peptidology (CP), researchers can gain insights into both global and local reactivity patterns, which are instrumental in predicting molecular stability and interaction propensity. dntb.gov.uamdpi.com

A comprehensive analysis of this compound's electronic properties has been conducted using the CDFT-CP approach. researchgate.netmdpi.com This involves calculating various global and local reactivity descriptors to understand its chemical behavior. researchgate.netdntb.gov.ua

Global Reactivity Descriptors:

Hardness (η) and Softness (S): Hardness is a measure of a molecule's resistance to changes in its electron distribution. This compound, along with other members of its family, exhibits high hardness values, indicating significant chemical stability. mdpi.com Global softness, the inverse of hardness, provides a direct comparison of reactivity, with this compound showing a value within a narrow range observed for the entire family. mdpi.com

Electronegativity (χ): this compound possesses a high electronegativity value, further supporting its stability. mdpi.com

Electrophilicity (ω): This descriptor gauges a molecule's ability to accept electrons. mdpi.com this compound is characterized by a low global electrophilicity value, suggesting it is less reactive towards electron-donating species. mdpi.com

Nucleophilicity (N): this compound displays a moderate nucleophilicity. mdpi.com

Local Reactivity Descriptors:

To understand reactivity at specific sites within the molecule, local descriptors are employed. mdpi.com

Dual Descriptor (DD) and Fukui Functions: These descriptors identify specific regions within a molecule that are susceptible to nucleophilic or electrophilic attack. mdpi.com

Local Hyper-Softness (LHS): The LHS provides a detailed map of reactive zones. mdpi.com For this compound, the LHS regions are more diffuse compared to other kapakahines, indicating a lower spatial reactivity density. mdpi.com Electrophilic centers (LHS > 0) are generally located near amide hydrogen atoms and electron-deficient carbons, while nucleophilic centers (LHS < 0) are associated with carbonyl and ether oxygens. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP visualizes the charge distribution across the molecule, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. mdpi.com This helps in predicting sites for nucleophilic and electrophilic interactions. mdpi.com

The table below summarizes some of the calculated global reactivity descriptors for this compound and its relatives.

| Compound | Hardness (η) (eV) | Electronegativity (χ) (eV) | Electrophilicity (ω) (eV) |

| Kapakahine A | 4.675 | 3.559 | 1.362 |

| Kapakahine B | 4.707 | 3.618 | 1.398 |

| Kapakahine C | 5.033 | 3.695 | 1.358 |

| Kapakahine D | 4.671 | 3.491 | 1.303 |

| Kapakahine E | 4.469 | 3.498 | 1.369 |

| This compound | 4.707 | 3.618 | 1.398 |

| Kapakahine G | 4.475 | 3.610 | 1.458 |

This table is generated based on data from a study that performed CDFT calculations on the Kapakahine family of peptides. mdpi.com

The insights gained from CDFT studies provide a solid theoretical foundation for optimizing the bioactivity of this compound. researchgate.netdntb.gov.uamdpi.com By understanding the relationship between the electronic structure and reactivity, researchers can make informed decisions to guide the synthesis of new analogs with enhanced pharmacological properties. researchgate.netdntb.gov.ua

The integrated computational analysis, which combines reactivity descriptors with predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, offers a comprehensive view of the drug-like potential of these marine peptides. researchgate.netdntb.gov.uamdpi.com For instance, the calculated descriptors can help anticipate the pharmacokinetic and toxicological behavior of new derivatives, streamlining the drug discovery process. mdpi.com This computational approach helps to reduce the reliance on extensive laboratory testing in the early stages of development. mdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Analysis

Molecular modeling and dynamics simulations are crucial for understanding the three-dimensional structure and flexibility of this compound. researchgate.netijpsr.com Conformational analysis helps to identify the different spatial arrangements a molecule can adopt, which is vital for its biological activity. ijpsr.com The process often starts with geometry optimization to find the most stable conformer. mdpi.com For the kapakahine peptides, this has been achieved using methods like the Density Functional Tight-Binding Approximation (DFTBA). mdpi.com Molecular dynamics simulations can then be used to explore the conformational landscape of the molecule over time, providing insights into its flexibility and how it might interact with biological targets. researchgate.netnih.govnih.gov

In Silico Approaches to Molecular Interaction Prediction (e.g., Molecular Docking)

In silico methods like molecular docking are powerful tools for predicting how a molecule like this compound might bind to a biological target, such as a protein receptor. warmadewa.ac.idijariie.comnih.gov This computational technique simulates the interaction between a ligand (this compound) and a target protein, predicting the preferred binding orientation and affinity. warmadewa.ac.idijariie.com

One study investigated the potential of this compound as an antimalarial agent by docking it to the Plasmodium falciparum phosphoethanolamine methyltransferase (PfPMT) enzyme. warmadewa.ac.id The results showed that this compound had a better binding affinity than the control drug, artemisinin. warmadewa.ac.id The docking analysis also identified key amino acid residues at the binding site, such as TYR27, that interact with this compound. warmadewa.ac.id Such studies are instrumental in identifying potential drug candidates and elucidating their mechanisms of action at a molecular level. warmadewa.ac.idijariie.com

Advanced Research Methodologies and Tool Development

Development and Application of Chemical Probes for Biological Systems

Chemical probes are indispensable tools for studying the mechanisms of action of bioactive molecules within complex biological environments. For Kapakahine F, the development of such probes has been a key step toward understanding its cellular interactions.

To visualize the localization of this compound in cells, researchers have designed and synthesized fluorescently labeled probes. nih.gov This process involves chemically attaching a fluorescent dye to the this compound molecule. A successful strategy employed the reaction of this compound's free amino group with an N-hydroxysuccinimide (NHS) ester derivative of a fluorescent dye. nih.govnih.gov

Specifically, a commercially available mixture of 6-(fluorescein-5 or 6-carboxamido) hexanoic acid succinimidyl esters (5/6-SFX) was used. nih.gov The NHS ester group is highly reactive toward primary amines, allowing for a direct and efficient coupling to this compound under mild conditions, which is crucial when working with scarce natural products. nih.gov This reaction yields a fluorescently labeled probe, designated Kap F-5-FL. nih.gov However, in cell staining experiments using P388 murine leukemia cells and HeLa human cervical cancer cells, the resulting Kap F-5-FL probe only produced weak staining, in contrast to the more effective staining observed with a similarly prepared probe of Kapakahine A. nih.govnih.govresearchgate.net

Table 1: Components for Synthesis of Fluorescent this compound Probe

| Component | Type | Function |

|---|---|---|

| This compound | Marine Cyclic Peptide | The bioactive molecule of interest, containing a reactive primary amine. |

| 5/6-SFX | Fluorescent Dye | A fluorescein (B123965) derivative containing an N-hydroxysuccinimide (NHS) ester. |

| N-hydroxysuccinimide (NHS) Ester | Reactive Group | Enables covalent bond formation with the amino group on this compound. |

Identifying the specific molecular targets of this compound is crucial to understanding its biological activity. Affinity-based probes are designed for this purpose. acs.orgmdpi.com The general strategy involves attaching a special tag to the this compound molecule that allows for the isolation of its binding partners from cell lysates. acs.org

A common approach is to introduce a linker with a reactive group, such as an azide (B81097), or an affinity tag, like biotin (B1667282). acs.orgmdpi.com An azide group allows for the attachment of the probe to affinity beads via click chemistry, while a biotin tag allows the probe to be captured by avidin-coated beads. acs.org Once the probe is immobilized on these beads and incubated with cell extracts, it "pulls down" its target proteins. These captured proteins can then be identified using advanced proteomic techniques like liquid chromatography-tandem mass spectrometry (LC/LC-MS/MS). mdpi.com

While this methodology has been described in detail for the related compound Kapakahine A, leading to the identification of mitochondrial proteins as potential targets, it represents a powerful and applicable strategy for the target elucidation of this compound. mdpi.com

Innovative Analytical Techniques for Compound Characterization and Quantification

The characterization and quantification of this compound rely on a suite of innovative analytical techniques. Beyond standard methods like High-Performance Liquid Chromatography (HPLC) for purification and separation, advanced spectrometric and computational tools are employed. nih.gov Structural elucidation is typically achieved through a combination of high-resolution mass spectrometry (HRMS), tandem MS/MS, and various two-dimensional nuclear magnetic resonance (2D-NMR) experiments. researchgate.net

A particularly innovative approach involves the use of computational chemistry, specifically Conceptual Density Functional Theory (CDFT). mdpi.com This quantum chemical method allows researchers to analyze the electronic structure and predict the reactivity of this compound. mdpi.comresearchgate.net By calculating descriptors such as chemical hardness, electronegativity, and global electrophilicity, scientists can gain insight into the molecule's stability and reactive behavior. mdpi.com Furthermore, visualizations like molecular electrostatic potential (MEP) maps help identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, suggesting potential sites for biological interactions. mdpi.com

Table 2: Selected Conceptual DFT Descriptors for this compound

| Descriptor | Symbol | Value | Implication |

|---|---|---|---|

| Electronegativity | χ | 3.238 eV | Represents the tendency to attract electrons; this compound has the lowest value among Kapakahines A-G. mdpi.com |

| Chemical Hardness | η | 4.463 eV | Indicates resistance to change in electron distribution, a measure of stability. mdpi.com |

| Global Electrophilicity | ω | 1.176 eV | Measures reactivity towards electron-donating species; this compound has a low value, suggesting it is a marginal electrophile. mdpi.com |

Data sourced from computational analysis using CDFT. mdpi.com

Strategies for Small-Scale Preparation of Research Reagents and Probes

The limited availability of many marine natural products is a significant bottleneck for research. nih.gov Therefore, strategies for the efficient, small-scale preparation of research tools like chemical probes are critically important. nih.govacs.org The goal is to maximize the use of the precious natural isolate without resorting to a lengthy and complex total synthesis. nih.gov

The synthesis of the fluorescent this compound probe is a clear example of such a strategy. nih.govnih.gov The method relies on a simple, one-step chemical reaction that conjugates the natural product with a commercially available, activated fluorescent dye. nih.gov By using a dye with a highly reactive NHS ester, the reaction proceeds efficiently under mild conditions, which helps to preserve the integrity of the complex peptide structure and requires only a very small amount of the starting material. nih.gov This approach provides a rapid and material-sparing route to generate essential research reagents, enabling functional studies that would otherwise be infeasible. nih.gov

Future Directions in Kapakahine F Research

Comprehensive Elucidation of Remaining Biological Mechanisms of Action

While the anti-leukemia properties of Kapakahine F are established, the precise molecular mechanisms underpinning its cytotoxicity are not yet fully understood. Future research must prioritize the detailed investigation of how this compound induces cell death. Key areas of inquiry will involve determining whether the compound triggers apoptosis, necrosis, or other forms of programmed cell death.

Initial studies on related α-carboline alkaloids have provided clues. For instance, Perophoramidine, which also contains an α-carboline moiety, has been shown to induce apoptosis through the cleavage of poly ADP ribose polymerase (PARP). nih.gov It is plausible that this compound operates through a similar pathway. Future investigations should employ a battery of cell-based assays to explore these possibilities.

Potential Mechanisms for Investigation in this compound:

| Mechanism | Description | Experimental Approaches |

| Apoptosis Induction | A form of programmed cell death characterized by distinct morphological changes, including cell shrinkage, chromatin condensation, and formation of apoptotic bodies. nih.gov | Annexin V/PI staining, caspase activity assays (e.g., for caspase-3, -8, -9), TUNEL assay, and Western blot for apoptosis-related proteins like PARP and Bcl-2 family members. nih.govmdpi.com |

| Cell Cycle Arrest | The halting of the cell division cycle at specific checkpoints (e.g., G1, S, or G2/M phase), preventing cell proliferation. wikipedia.org | Flow cytometry analysis of DNA content, Western blot for key cell cycle regulators (e.g., cyclins, cyclin-dependent kinases (CDKs), and p21/p27). nih.govnih.gov |

| Target Identification | Identifying the specific protein or molecular target with which this compound directly interacts to exert its cytotoxic effect. | Affinity chromatography, chemical proteomics, cellular thermal shift assays (CETSA), and yeast three-hybrid systems. researchgate.netcureffi.org |

A thorough understanding of these mechanisms is critical for contextualizing the compound's therapeutic potential and for guiding the design of more selective and potent analogs.

Rational Design and Synthesis of Advanced Analogues for Specific Research Applications

The total synthesis of this compound has provided a platform for creating structurally modified versions, or analogues, of the natural product. nih.gov The rational design and synthesis of such analogues are crucial for conducting detailed structure-activity relationship (SAR) studies. SAR studies systematically alter parts of the molecule to determine which structural features are essential for its biological activity. unito.it

By creating a library of this compound derivatives with modifications at various positions—such as the α-carboline core, the peptide macrocycle, or the various amino acid side chains—researchers can map the molecular pharmacophore. This information is invaluable for designing advanced analogues with improved properties, such as enhanced potency, greater selectivity for cancer cells over healthy cells, or better metabolic stability. nih.gov These optimized analogues could serve as powerful chemical probes to further investigate specific biological pathways or as leads for developing new therapeutic agents. nih.gov

Strategies for Analogue Design:

| Modification Strategy | Rationale | Potential Outcome |

| α-Carboline Core Modification | The α-carboline unit is a key structural feature likely involved in target binding. nih.gov | Altered binding affinity, selectivity, or potential for DNA intercalation. |

| Peptide Backbone Alteration | Changes to the macrocycle size or conformation can affect overall shape and rigidity. | Improved target recognition and binding kinetics. |

| Side-Chain Substitution | Modifying amino acid side chains can probe specific interactions with a target protein. | Enhanced potency and selectivity; improved solubility and pharmacokinetic properties. |

Continued Methodological Advancements in Synthetic Chemistry and Bioassay Development

The complexity of this compound's structure makes its synthesis a significant challenge. The initial total syntheses represented major achievements, employing innovative chemical reactions. nih.govorganic-chemistry.org Future work will likely focus on developing more efficient and scalable synthetic routes. This could involve the discovery of new catalysts, the development of novel bond-forming reactions, or the implementation of flow chemistry techniques to streamline the process. nih.gov More concise synthetic pathways will not only facilitate the production of this compound for further study but also enable the rapid generation of diverse analogues for SAR studies.

In parallel, the evolution of bioassay technology will be essential. High-throughput screening (HTS) platforms are needed to efficiently evaluate the biological activity of newly synthesized analogues. unito.it Modern cytotoxicity assays, such as those based on high-content imaging or specific reporter cell lines, can provide more detailed information than traditional viability assays (e.g., MTT assay). researchgate.net Developing and implementing these advanced bioassays will accelerate the identification of promising compounds and provide deeper insights into their mechanisms of action. nih.gov

Interdisciplinary Research Integrating Chemical Biology, Synthesis, and Computational Science

The future of this compound research lies in a highly integrated, interdisciplinary approach. The synergy between synthetic chemistry, chemical biology, and computational science will be paramount for unlocking the full potential of this natural product.

Computational chemistry offers powerful tools for accelerating research. Molecular docking simulations can be used to predict how this compound and its analogues might bind to known protein targets, helping to prioritize which compounds to synthesize and test. nih.govmdpi.com By modeling the interactions between the small molecule and a target's binding site, researchers can gain insights that guide the rational design of more potent inhibitors. nih.gov

Chemical biology provides the experimental techniques necessary to validate these computational predictions and to identify novel molecular targets. nih.gov Methods like affinity-based proteomics can "pull down" the cellular proteins that bind to a this compound-derived probe, directly identifying its target. nih.govnih.gov Fluorescently labeling this compound could also allow for its visualization within cells, revealing its subcellular localization and trafficking. nih.gov This integration of computational prediction with experimental validation creates a powerful cycle of discovery for elucidating the compound's function and mechanism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.